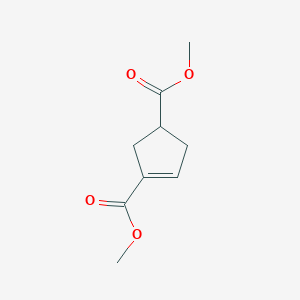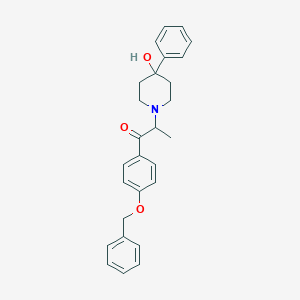
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPP and is a derivative of piperidine.
Mécanisme D'action
The mechanism of action of BHPP is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways involved in inflammation, oxidative stress, and cell proliferation. BHPP has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Effets Biochimiques Et Physiologiques
BHPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BHPP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BHPP is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for the treatment of various inflammatory and oxidative stress-related conditions. However, one of the main limitations of BHPP is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BHPP. One of the main areas of research is the development of novel formulations that can improve its solubility and bioavailability. Furthermore, the potential use of BHPP in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Additionally, the potential use of BHPP in the treatment of various types of cancer is also an area of interest.
Conclusion:
In conclusion, BHPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects. While there are limitations to its use in vivo, the potential therapeutic benefits of BHPP make it an area of active research for future drug development.
Méthodes De Synthèse
The synthesis of BHPP involves the reaction of 4-benzyloxybenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BHPP as a white crystalline solid.
Applications De Recherche Scientifique
BHPP has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects.
Propriétés
Numéro CAS |
188591-61-9 |
|---|---|
Nom du produit |
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one |
Formule moléculaire |
C27H29NO3 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C27H29NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,30H,16-20H2,1H3 |
Clé InChI |
LRXIEGZMKNGPLB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Synonymes |
1-(4-BENZYLOXYPHENYL)-2-(4-HYDROXY-4-PHENYL-1-PIPERIDYL)PROPAN-1-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



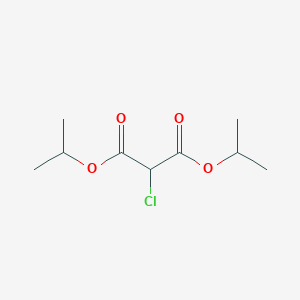
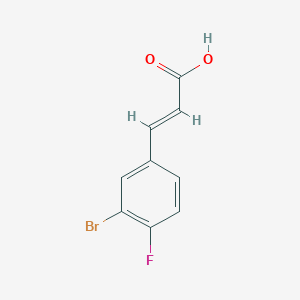
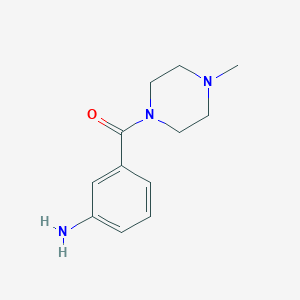
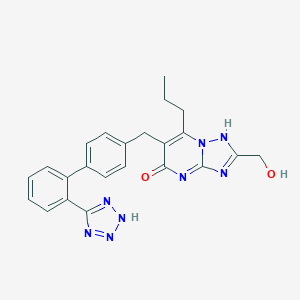
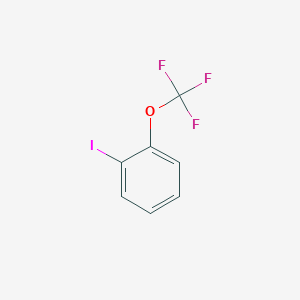
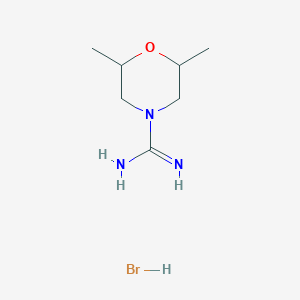
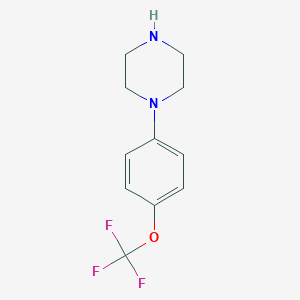
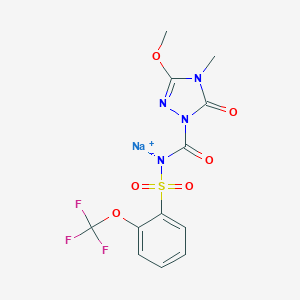
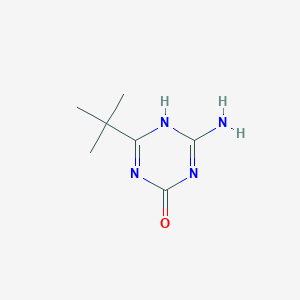
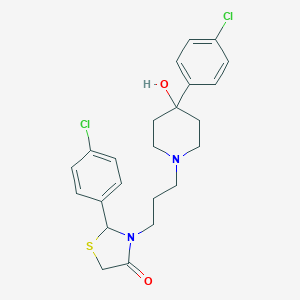
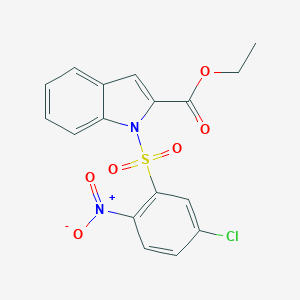
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
